Ethanamine, 2-((1,1'-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide
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Overview
Description
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide is a chemical compound that belongs to the class of organic compounds known as biphenyl ethers. This compound is characterized by the presence of an ethanamine group attached to a biphenyl structure through an oxy linkage. The hydrobromide form indicates that it is a salt formed with hydrobromic acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide typically involves a multi-step process:
Formation of Biphenyl Ether: The initial step involves the formation of the biphenyl ether structure.
Attachment of Ethanamine Group:
Formation of Hydrobromide Salt: The final step is the conversion of the free base to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: This compound has a similar ethanamine structure but lacks the biphenyl ether moiety.
Ethanamine, 2-((3,5-dichloro(1,1’-biphenyl)-2-yl)oxy)-N,N-diethyl-, hydrobromide: This compound has a similar biphenyl ether structure but with different substituents on the biphenyl ring.
Uniqueness
Ethanamine, 2-((1,1’-biphenyl)-4-yloxy)-N,N-dimethyl-, hydrobromide is unique due to its specific biphenyl ether structure and the presence of the hydrobromide salt form. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
100565-45-5 |
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Molecular Formula |
C16H20BrNO |
Molecular Weight |
322.24 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C16H19NO.BrH/c1-17(2)12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11H,12-13H2,1-2H3;1H |
InChI Key |
NRJPVQFHDIOQFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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